molecular formula C24H26O5 B2417980 3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one CAS No. 159647-66-2

3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one

Cat. No.: B2417980
CAS No.: 159647-66-2
M. Wt: 394.467
InChI Key: TYEYPMLQVLNTRS-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a chromenone core, which is a common scaffold in many biologically active molecules, and a benzo[d][1,3]dioxole moiety, which is known for its presence in several natural products with pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chromenone core and benzo[d][1,3]dioxole moiety make it a versatile compound for various applications in scientific research .

Biological Activity

3-(2H-1,3-benzodioxol-5-yl)-2-ethyl-7-(propan-2-yloxy)-6-propyl-4H-chromen-4-one, commonly referred to as compound 159647-66-2, is a synthetic flavonoid derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C24H26O5
  • Molecular Weight : 398.46 g/mol
  • CAS Number : 159647-66-2

Antioxidant Activity

Research indicates that flavonoids, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. Studies have shown that the presence of the benzodioxole moiety enhances the antioxidant capacity of flavonoids by stabilizing free radicals through resonance stabilization .

Anticancer Potential

Several studies have explored the anticancer potential of flavonoid derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study found that structurally related compounds inhibited cell proliferation in human tumor cells, suggesting a potential role in cancer therapy .

Anti-inflammatory Effects

Flavonoids are known for their anti-inflammatory properties. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The anti-inflammatory activity is crucial for managing conditions like arthritis and other inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Modulation of Cell Signaling Pathways : It could affect various signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer cell survival.
  • Induction of Apoptosis : Some studies suggest that flavonoids can induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .

Study 1: Anticancer Activity Assessment

In a study examining the anticancer effects of flavonoid derivatives, researchers tested a series of compounds similar to this compound against multiple cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that these compounds exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, highlighting their potential as therapeutic agents .

Study 2: Anti-inflammatory Activity Evaluation

Another study focused on the anti-inflammatory effects of this compound. It was found to significantly reduce the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that the compound could be beneficial in treating inflammatory diseases by modulating immune responses .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-ethyl-7-propan-2-yloxy-6-propylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O5/c1-5-7-15-10-17-21(12-20(15)28-14(3)4)29-18(6-2)23(24(17)25)16-8-9-19-22(11-16)27-13-26-19/h8-12,14H,5-7,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEYPMLQVLNTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1OC(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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